4,5-DIMETHYL 2-{1-[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETYL]-6-METHOXY-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE}-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE
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Overview
Description
Dimethyl 2-(1-[(1,3-benzoxazol-2-ylsulfanyl)acetyl]-6-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate is a complex organic compound that features a unique combination of benzoxazole, quinoline, and dithiole moieties
Preparation Methods
The synthesis of 4,5-DIMETHYL 2-{1-[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETYL]-6-METHOXY-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE}-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the benzoxazole moiety: This can be achieved by reacting 2-aminophenol with appropriate aldehydes or ketones under acidic conditions.
Synthesis of the quinoline derivative: The quinoline core is typically synthesized through the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid.
Coupling of the benzoxazole and quinoline units: This step involves the formation of a thioether linkage between the benzoxazole and quinoline moieties using thiol reagents.
Formation of the dithiole ring: The final step includes the cyclization of the intermediate compound to form the dithiole ring, which is facilitated by the use of strong bases and high temperatures.
Chemical Reactions Analysis
Dimethyl 2-(1-[(1,3-benzoxazol-2-ylsulfanyl)acetyl]-6-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate undergoes various chemical reactions, including:
Scientific Research Applications
Dimethyl 2-(1-[(1,3-benzoxazol-2-ylsulfanyl)acetyl]-6-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronic devices.
Mechanism of Action
The mechanism of action of 4,5-DIMETHYL 2-{1-[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETYL]-6-METHOXY-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE}-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE involves its interaction with specific molecular targets. The benzoxazole and quinoline moieties are known to interact with DNA and proteins, potentially leading to the inhibition of key biological processes . The dithiole ring may also contribute to the compound’s reactivity by facilitating redox reactions .
Comparison with Similar Compounds
Dimethyl 2-(1-[(1,3-benzoxazol-2-ylsulfanyl)acetyl]-6-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate can be compared with similar compounds such as:
Ethyl 2-[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino-4-methyl-1,3-thiazole-5-carboxylate: This compound shares the benzoxazole and thiazole moieties but differs in the presence of a thiazole ring instead of a quinoline ring.
1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzoimidazole: This compound contains a benzimidazole ring instead of a benzoxazole ring, leading to different chemical properties and reactivity.
Properties
Molecular Formula |
C28H24N2O7S4 |
---|---|
Molecular Weight |
628.8 g/mol |
IUPAC Name |
dimethyl 2-[1-[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]-6-methoxy-2,2-dimethyl-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate |
InChI |
InChI=1S/C28H24N2O7S4/c1-28(2)23(38)20(26-40-21(24(32)35-4)22(41-26)25(33)36-5)15-12-14(34-3)10-11-17(15)30(28)19(31)13-39-27-29-16-8-6-7-9-18(16)37-27/h6-12H,13H2,1-5H3 |
InChI Key |
FOPBNIXYWDMXAK-UHFFFAOYSA-N |
SMILES |
CC1(C(=S)C(=C2SC(=C(S2)C(=O)OC)C(=O)OC)C3=C(N1C(=O)CSC4=NC5=CC=CC=C5O4)C=CC(=C3)OC)C |
Canonical SMILES |
CC1(C(=S)C(=C2SC(=C(S2)C(=O)OC)C(=O)OC)C3=C(N1C(=O)CSC4=NC5=CC=CC=C5O4)C=CC(=C3)OC)C |
Origin of Product |
United States |
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